

# Potential Therapeutic Applications of GW 766994: A Technical Guide

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## Compound of Interest

Compound Name: GW 766994

Cat. No.: B1672477

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## Introduction

**GW 766994** is a potent and selective, orally active antagonist of the C-C chemokine receptor 3 (CCR3).<sup>[1][2]</sup> CCR3 is a key receptor involved in the recruitment and activation of eosinophils, a type of white blood cell implicated in the pathogenesis of various inflammatory and allergic diseases. This technical guide provides a comprehensive overview of the core data and potential therapeutic applications of **GW 766994**, with a focus on its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

## Core Data Summary

### Physicochemical Properties & In Vitro Activity

Parameter	Value	Reference
Target	C-C chemokine receptor 3 (CCR3)	<sup>[1]</sup>
Mechanism of Action	Selective, competitive antagonist	<sup>[1]</sup>
pKi	7.86	<sup>[1]</sup>

## Therapeutic Applications

## Allergic Asthma and Eosinophilic Bronchitis

The primary therapeutic indication investigated for **GW 766994** has been in the treatment of allergic asthma and eosinophilic bronchitis, conditions characterized by elevated levels of eosinophils in the airways.

A randomized, double-blind, placebo-controlled clinical trial (NCT01160224) was conducted to evaluate the efficacy and safety of **GW 766994** in patients with mild-to-moderate asthma and sputum eosinophilia.[1][2]

Clinical Trial Key Findings (NCT01160224):

Outcome Measure	Result	Statistical Significance
Change in Sputum Eosinophil Percentage	No significant reduction compared to placebo.	Not Significant
Forced Expiratory Volume in 1 second (FEV1)	No significant improvement.	Not Significant
Airway Hyperresponsiveness (PC20 methacholine)	Modest improvement (0.66 doubling dose).	Statistically Significant
Asthma Control Questionnaire (ACQ) Score	Modest improvement (0.43).	Statistically Significant

Despite achieving plasma concentrations predicted to result in over 90% receptor occupancy, **GW 766994** did not significantly reduce sputum eosinophil counts.[2] However, it did attenuate the ex vivo chemotactic effect of sputum supernatants on eosinophils, suggesting a biological effect on CCR3 signaling.[2] The modest improvements in airway hyperresponsiveness and asthma control, despite the lack of effect on eosinophil numbers, suggest that CCR3 antagonism may have other mechanisms of action in the airways beyond simply blocking eosinophil recruitment.[2]

## Alzheimer's Disease

More recent preclinical research has explored a potential role for CCR3 antagonists, including **GW 766994**, in the context of Alzheimer's disease. The chemokine CCL11 (eotaxin-1), a

primary ligand for CCR3, has been implicated in age-related cognitive decline and neuroinflammation.

An in vitro study demonstrated that **GW 766994** (at a concentration of 10  $\mu$ M) could reverse the effects of CCL11 on hippocampal neurons.<sup>[1]</sup> Specifically, **GW 766994** was shown to inhibit the CCL11-induced:

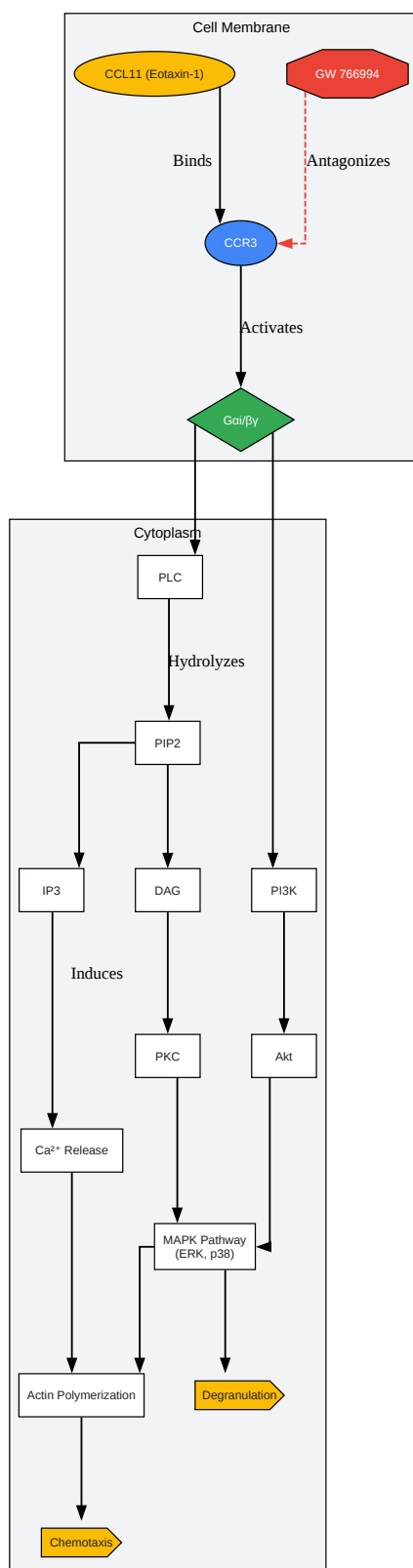
- Activation of cyclin-dependent kinase 5 (CDK5).
- Phosphorylation of CDK5 and glycogen synthase kinase 3 $\beta$  (GSK3 $\beta$ ).
- Increased phosphorylation of tau protein.

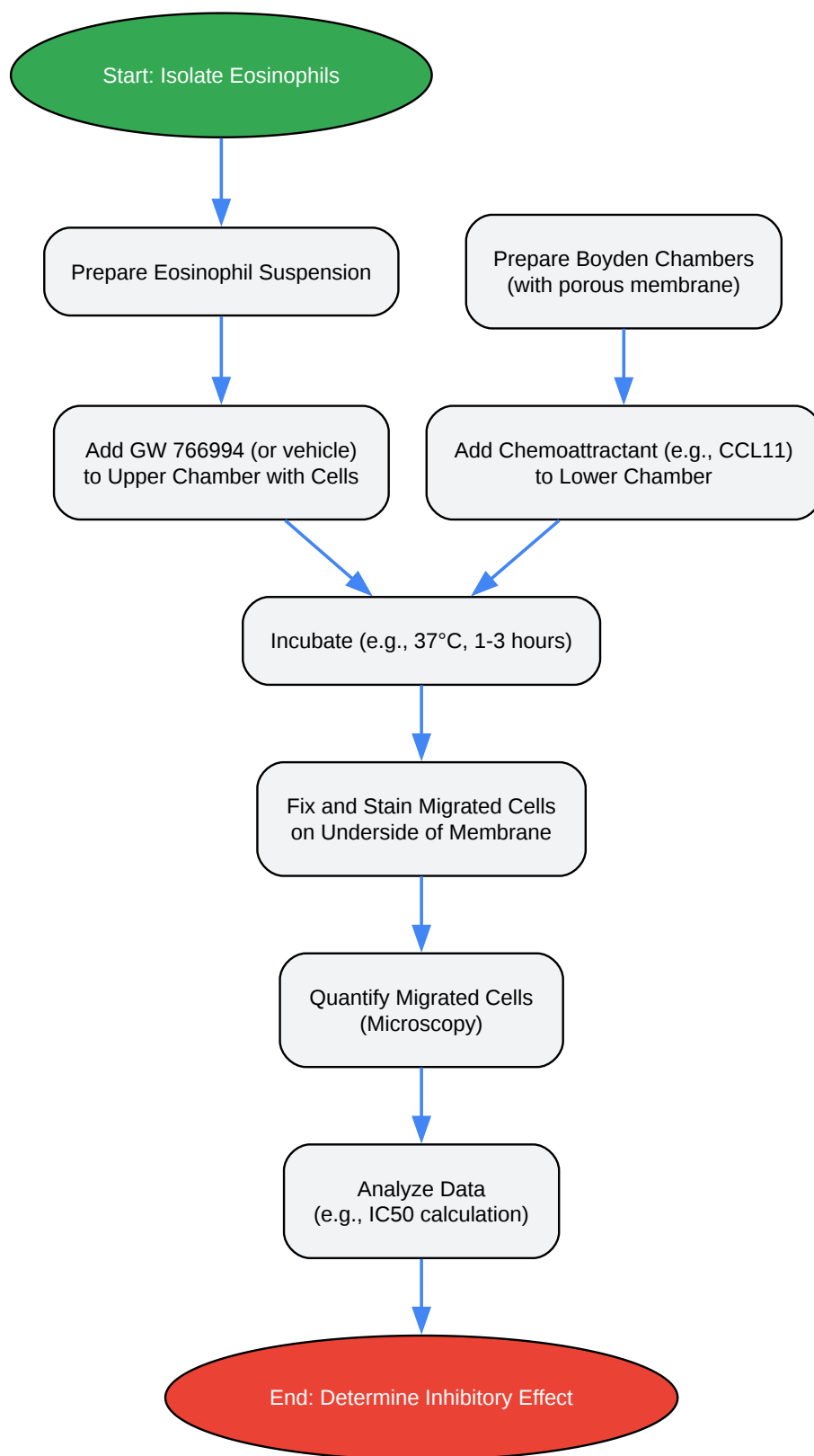
These findings suggest that CCR3 antagonism could be a potential therapeutic strategy to mitigate some of the pathological processes associated with Alzheimer's disease, such as tau hyperphosphorylation.

## Signaling Pathways and Experimental Workflows

### CCR3 Signaling Pathway in Eosinophils

The binding of eotaxins (like CCL11) to CCR3 on eosinophils initiates a cascade of intracellular signaling events, leading to chemotaxis, activation, and degranulation. A simplified representation of this pathway is shown below.





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## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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